N-(4-acetylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Description
“N-(4-acetylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” is a complex organic compound. It contains a bicyclo[3.3.1]nonane moiety, which is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring structure) with two additional carbon bridges . This moiety is predominant in many biologically active natural products . The compound also contains an acetylphenyl group (a phenyl ring with an acetyl substituent) and a carboxamide group (a carboxylic acid amide), which may contribute to its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, with the acetylphenyl and carboxamide groups attached. The three-dimensional conformation of the molecule could influence its properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in reactions typical of amides, such as hydrolysis. The acetylphenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)12-5-7-16(8-6-12)19-18(22)15-9-13-3-2-4-14(10-15)17(13)21/h5-8,13-15H,2-4,9-10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSRLNNPTBJLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCCC(C2)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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